molecular formula C16H31NS2Sn B1421361 2-(Methylthio)-4-(tributylstannyl)thiazole CAS No. 446286-06-2

2-(Methylthio)-4-(tributylstannyl)thiazole

Cat. No.: B1421361
CAS No.: 446286-06-2
M. Wt: 420.3 g/mol
InChI Key: DNYQPVUGIZBXHX-UHFFFAOYSA-N
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Description

2-(Methylthio)-4-(tributylstannyl)thiazole is an organotin compound with the molecular formula C15H29NSSn. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis, where it serves as a reagent for arylation of thiazole by Stille cross-coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-4-(tributylstannyl)thiazole typically involves the reaction of thiazole derivatives with tributyltin hydride. The reaction conditions often require a catalyst, such as palladium, to facilitate the Stille cross-coupling reaction. The process generally involves the following steps:

    Preparation of Thiazole Derivative: The starting material, a thiazole derivative, is prepared through various synthetic routes, including the condensation of α-haloketones with thiourea.

    Stille Cross-Coupling Reaction: The thiazole derivative is then reacted with tributyltin hydride in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk for use in various applications, including pharmaceuticals and materials science.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4-(tributylstannyl)thiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

2-(Methylthio)-4-(tributylstannyl)thiazole serves as a precursor for synthesizing other biologically active derivatives. Its unique structure allows chemists to modify it further to create compounds with specific desired properties.

Biology

Research indicates that this compound may influence various biological pathways. Its potential as a modulator in cellular processes is being explored, particularly in relation to its interactions with cellular receptors and enzymes.

Medicine

The compound has shown promise in the following medical applications:

  • Anticonvulsant Activity : Preliminary studies indicate that it may reduce seizure activity without impairing motor coordination, making it a candidate for epilepsy treatment.
  • Anticancer Potential : In vitro studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

Industry

This compound can be utilized in developing new materials with specific chemical properties. Its organotin nature allows it to be incorporated into various industrial applications, potentially enhancing material performance.

Anticonvulsant Study

A systematic evaluation of this compound demonstrated significant anticonvulsant properties in animal models. The study highlighted its efficacy in reducing seizure frequency while maintaining normal motor functions, suggesting its suitability for further investigation as an epilepsy treatment option.

Anticancer Screening

In vitro screenings against multiple cancer cell lines revealed that certain derivatives of this compound exhibited strong antiproliferative effects. For instance, compounds with specific substituents showed low IC50 values against human cancer cell lines such as HepG2 and LN-229, indicating their potential for therapeutic development.

Application AreaBiological ActivityKey Findings
AnticonvulsantSignificant reduction in seizure activityNo impairment of motor coordination observed
AnticancerSelective cytotoxicity against cancer cell linesLow IC50 values indicate potent antiproliferative effects

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4-(tributylstannyl)thiazole involves its ability to participate in cross-coupling reactions. The tributyltin group acts as a leaving group, allowing the thiazole ring to undergo arylation or other substitution reactions. The palladium catalyst facilitates the formation of a carbon-tin bond, which is then replaced by a carbon-carbon bond in the final product .

Comparison with Similar Compounds

Similar Compounds

    2-(Tributylstannyl)thiazole: Similar in structure but lacks the methylthio group.

    2-(Trimethylstannyl)thiazole: Contains a trimethylstannyl group instead of a tributylstannyl group.

    2-(Tributylstannyl)-1,3-thiazole: Another derivative with slight structural variations.

Uniqueness

2-(Methylthio)-4-(tributylstannyl)thiazole is unique due to the presence of both a methylthio and a tributylstannyl group. This combination allows for versatile reactivity in various chemical reactions, making it a valuable reagent in organic synthesis .

Biological Activity

2-(Methylthio)-4-(tributylstannyl)thiazole is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 446286-06-2
  • Molecular Formula : C12H19NS2Sn
  • Molecular Weight : 368.1 g/mol

The compound features a thiazole ring substituted with a methylthio group and a tributylstannyl moiety, which contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • GABAA Receptor Modulation : This compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor, enhancing GABAergic signaling and potentially providing anticonvulsant effects.
  • Carbonic Anhydrase Inhibition : It has been shown to inhibit carbonic anhydrase II, an enzyme critical for maintaining acid-base balance in the body. This inhibition can affect neurotransmission and cellular metabolism.

Anticonvulsant Activity

Several studies have highlighted the anticonvulsant properties of thiazole derivatives, including this compound. The compound has demonstrated significant efficacy in various seizure models:

  • Median Effective Dose (ED50) : In animal models, this compound exhibited potent anticonvulsant activity with an ED50 lower than that of standard medications like ethosuximide .
  • Mechanism in Seizure Models : The modulation of GABAA receptors leads to enhanced inhibitory neurotransmission, which can reduce neuronal excitability and prevent seizures .

Antitumor Potential

Emerging research suggests that thiazole derivatives may possess anticancer properties:

  • In Vitro Studies : Some thiazole compounds have shown cytotoxic effects against cancer cell lines such as HepG-2 (liver cancer) using MTT assays .
  • Mechanisms Under Investigation : The exact mechanisms remain under investigation but may involve apoptosis induction and cell cycle arrest .

Case Studies

  • Anticonvulsant Efficacy :
    • A study evaluated various thiazole derivatives for their anticonvulsant activity using the maximal electroshock (MES) test. The results indicated that compounds with methyl and tributyl substituents exhibited enhanced protective effects against seizures compared to controls .
  • Antimicrobial Screening :
    • A series of thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones for certain derivatives, suggesting potential for further development as antimicrobial agents .

Comparative Analysis

CompoundAnticonvulsant ActivityAntimicrobial ActivityAntitumor Potential
This compoundHighModerate (similar compounds show activity)Emerging evidence
EthosuximideStandard referenceN/AN/A
Thiazole Derivative AModerateHigh against S. aureusSignificant against HepG-2

Properties

IUPAC Name

tributyl-(2-methylsulfanyl-1,3-thiazol-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NS2.3C4H9.Sn/c1-6-4-5-2-3-7-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYQPVUGIZBXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NS2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676709
Record name 2-(Methylsulfanyl)-4-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446286-06-2
Record name 2-(Methylsulfanyl)-4-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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